(-)-Isobicyclogermacrenal
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Overview
Description
(-)-Isobicyclogermacrenal: is a naturally occurring sesquiterpene compound. It is known for its unique bicyclic structure, which contributes to its distinct chemical properties and biological activities. This compound is often found in essential oils of various plants and has been the subject of numerous studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isobicyclogermacrenal typically involves several steps, starting from simpler organic molecules. One common method includes the cyclization of a linear precursor through a series of reactions such as aldol condensation, reduction, and cyclization. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction from natural sources, followed by purification processes such as distillation and chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (-)-Isobicyclogermacrenal undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (-)-Isobicyclogermacrenal is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sesquiterpene biosynthesis and for developing new synthetic methodologies.
Biology: Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.
Medicine: In medicine, research is focused on the compound’s potential therapeutic effects, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in certain cancer cell lines, making it a promising candidate for drug development.
Industry: Industrially, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also explored for its potential use in agricultural applications as a natural pesticide.
Mechanism of Action
The mechanism of action of (-)-Isobicyclogermacrenal involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, its anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Germacrene D: Another sesquiterpene with a similar bicyclic structure but different functional groups.
Bicyclogermacrene: Shares the bicyclic core but differs in the arrangement of substituents.
Caryophyllene: A bicyclic sesquiterpene with distinct biological activities.
Uniqueness: (-)-Isobicyclogermacrenal is unique due to its specific stereochemistry and the presence of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C15H22O |
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Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1R,2E,6Z,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3/b11-5-,12-9+/t13-,14+/m0/s1 |
InChI Key |
BLCUVJCHWZPQCX-CWAMIXHFSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H]2[C@@H](C2(C)C)CC1)/C=O |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C=O |
Origin of Product |
United States |
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